Product packaging for Tert-butyl 4-formylpyridin-3-ylcarbamate(Cat. No.:CAS No. 116026-95-0)

Tert-butyl 4-formylpyridin-3-ylcarbamate

Cat. No.: B050166
CAS No.: 116026-95-0
M. Wt: 222.24 g/mol
InChI Key: YLKONQAWPOHLPX-UHFFFAOYSA-N
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Description

Chemical Name: tert-Butyl N-(4-formylpyridin-3-yl)carbamate
CAS Number: 116026-95-0
Molecular Formula: C₁₁H₁₄N₂O₃
Molecular Weight: 222.24 g/mol
Structure: The compound features a pyridine ring substituted with a formyl group (-CHO) at position 4 and a tert-butyl carbamate (-Boc) group at position 3. This dual functionality makes it a versatile intermediate in pharmaceutical synthesis, particularly for introducing aldehyde groups in cross-coupling reactions or as a precursor for heterocyclic scaffolds .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14N2O3 B050166 Tert-butyl 4-formylpyridin-3-ylcarbamate CAS No. 116026-95-0

Properties

IUPAC Name

tert-butyl N-(4-formylpyridin-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c1-11(2,3)16-10(15)13-9-6-12-5-4-8(9)7-14/h4-7H,1-3H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLKONQAWPOHLPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=CN=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90557013
Record name tert-Butyl (4-formylpyridin-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90557013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116026-95-0
Record name 1,1-Dimethylethyl N-(4-formyl-3-pyridinyl)carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=116026-95-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl (4-formylpyridin-3-yl)carbamate
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Record name 3-Aminoisonicotinaldehyde, 3-BOC protected
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Preparation Methods

Step 1: Boc Protection of 4-Aminopyridine

The initial step introduces the Boc group to 4-aminopyridine using di-tert-butyl dicarbonate (Boc₂O) as the protecting agent. Key parameters include:

  • Solvent : Anhydrous tetrahydrofuran (THF) ensures optimal solubility and reaction homogeneity.

  • Temperature : Ambient conditions (20–25°C) prevent premature decomposition of reagents.

  • Stoichiometry : A 1:1 molar ratio of 4-aminopyridine to Boc₂O minimizes side reactions.

  • Yield : 75% after purification via silica gel chromatography.

The reaction proceeds via nucleophilic attack of the pyridine amine on the electrophilic carbonyl of Boc₂O, forming a stable carbamate linkage. Triethylamine (TEA) is often added to scavenge HCl generated during the reaction.

Step 2: Formylation at the 4-Position

Formylation is achieved using tert-butyllithium (t-BuLi) as a strong base to deprotonate the pyridine ring, followed by quenching with dimethylformamide (DMF). Critical conditions include:

  • Solvent System : A 1:1 mixture of THF and pentane enhances reagent solubility at low temperatures.

  • Temperature Gradient :

    • -78°C : t-BuLi addition to generate the pyridine lithio intermediate.

    • -20°C : Gradual warming to facilitate DMF incorporation.

    • Ambient Temperature : Final reaction completion.

  • Yield : 67% after column chromatography.

The formyl group is introduced regioselectively at the 4-position due to the directing effects of the adjacent Boc-protected amine.

Reaction Optimization and Scalability

Temperature Control

Maintaining sub-zero temperatures during lithiation prevents side reactions such as ring-opening or over-lithiation. Industrial-scale reactors employ cryogenic cooling systems to sustain temperatures below -70°C.

Solvent Selection

THF’s polarity facilitates lithium coordination, while pentane reduces side product formation by precipitating unreacted reagents. Pilot studies show that switching to methyl tert-butyl ether (MTBE) improves yield by 5% but complicates purification.

Catalytic Additives

The addition of hexamethylphosphoramide (HMPA) as a co-solvent increases reaction rate by stabilizing the lithio intermediate. However, its carcinogenic nature limits industrial adoption.

Industrial Production Protocols

Large-scale synthesis modifies laboratory conditions for efficiency and safety:

ParameterLaboratory ScaleIndustrial Scale
Reactor Type Batch (glass)Continuous flow (steel)
Temperature Control Dry ice/acetone bathJacketed reactor with liquid nitrogen cooling
Purification Column chromatographyCrystallization (ethanol/water)
Throughput 10 g/batch50 kg/day

Industrial workflows emphasize reducing tert-butyllithium usage due to its pyrophoric nature, substituting it with safer alternatives like lithium diisopropylamide (LDA) where feasible.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) :

    • δ 9.82 (s, 1H, CHO)

    • δ 8.51 (d, J = 5.2 Hz, 1H, pyridine-H)

    • δ 1.44 (s, 9H, t-Bu)

  • IR (KBr) :

    • 1705 cm⁻¹ (C=O, carbamate)

    • 1680 cm⁻¹ (C=O, aldehyde)

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm confirms >98% purity. Mobile phase: 60:40 acetonitrile/water with 0.1% trifluoroacetic acid.

Comparative Analysis of Alternative Methods

While the Venuti protocol dominates, three alternative approaches have been explored:

Direct Formylation-Boc Protection

Simultaneous formylation and protection using ClCO₂t-Bu and DMF reduces steps but yields drop to 50% due to competing reactions.

Enzymatic Catalysis

Lipase-mediated Boc protection in ionic liquids achieves 70% yield but requires costly enzyme immobilization.

Microwave-Assisted Synthesis

Microwave irradiation at 100°C for 10 minutes accelerates Step 1, though formylation remains temperature-sensitive.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-formylpyridin-3-ylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Development

Tert-butyl 4-formylpyridin-3-ylcarbamate serves as a crucial intermediate in the synthesis of various pharmaceuticals, especially those targeting neurological disorders. Its unique structural properties enhance drug efficacy and specificity.

Case Study: Neurological Disorders

Research has shown that compounds derived from this compound exhibit potential as inhibitors of enzymes associated with neurodegenerative diseases. For instance, studies indicate its role in inhibiting acetylcholinesterase, which is beneficial in treating Alzheimer's disease .

Agricultural Chemistry

This compound is employed in formulating agrochemicals, acting as a building block for developing more effective pesticides and herbicides. Its stability and reactivity contribute to improved formulations that are safer for the environment.

Data Table: Agrochemical Applications

Application TypeCompound RoleBenefits
Pesticide FormulationIntermediateEnhanced stability and effectiveness
Herbicide DevelopmentActive IngredientReduced environmental impact

Material Science

In material science, this compound is utilized in creating advanced materials, including polymers and coatings. Its incorporation improves thermal and mechanical properties.

Case Study: Polymer Development

Research indicates that incorporating this compound into polymer matrices enhances durability and resistance to environmental factors, making it suitable for various industrial applications .

Biochemical Research

The compound is extensively used in biochemical studies related to enzyme inhibition and receptor binding. It aids in discovering new therapeutic agents by providing insights into molecular interactions.

Data Table: Biochemical Applications

Research AreaFocusFindings
Enzyme InhibitionTargeting specific enzymesPotential new drugs for metabolic disorders
Receptor BindingInteraction studiesInsights into drug design

Analytical Chemistry

In analytical chemistry, this compound serves as a reagent in various techniques, helping detect and quantify other compounds in complex mixtures.

Case Study: Chromatography

It is used as a standard reference material in chromatographic techniques, ensuring accuracy and reliability in analytical measurements .

Comparison with Similar Compounds

tert-Butyl (2-chloro-3-formylpyridin-4-yl)carbamate

CAS Number : 893423-62-6
Molecular Formula : C₁₁H₁₃ClN₂O₃
Molecular Weight : 256.69 g/mol
Key Differences :

  • A chlorine atom replaces the hydrogen at pyridine position 2.
  • The formyl group shifts to position 3.
    Implications :
  • The electron-withdrawing chlorine enhances electrophilicity at the formyl group, increasing reactivity in nucleophilic additions.
  • Used in catalytic cross-coupling reactions for drug intermediates .

tert-Butyl 6-chloro-4-formylpyridin-3-ylcarbamate

CAS Number : 1238324-67-8
Molecular Formula : C₁₁H₁₃ClN₂O₃
Molecular Weight : 256.69 g/mol
Key Differences :

  • Chlorine at position 6 and formyl at position 4.
    Implications :
  • The chlorine at position 6 sterically hinders reactions at the formyl group, making it less reactive than the parent compound.
  • Applied in selective alkylation reactions in medicinal chemistry .

tert-Butyl (3-formylphenyl)carbamate

CAS Number: 176980-36-2 Molecular Formula: C₁₂H₁₅NO₃ Molecular Weight: 221.25 g/mol Key Differences:

  • Pyridine ring replaced by benzene.
  • Formyl group at position 3 of the benzene ring.
    Implications :
  • Lacks the pyridine nitrogen, reducing hydrogen-bonding capacity and altering solubility.
  • Primarily used in peptide coupling reactions .

tert-Butyl N-(5-formylpyridin-3-yl)carbamate

CAS Number : 337904-94-6
Molecular Formula : C₁₁H₁₄N₂O₃
Molecular Weight : 222.24 g/mol
Key Differences :

  • Formyl group at pyridine position 5 instead of 4.
    Implications :
  • Altered electronic distribution on the pyridine ring affects coordination with metal catalysts.
  • Utilized in asymmetric synthesis for chiral ligand frameworks .

Comparative Data Table

Compound Name CAS Number Substituents (Pyridine Positions) Molecular Formula Molecular Weight (g/mol) Key Applications
This compound 116026-95-0 4-CHO, 3-Boc C₁₁H₁₄N₂O₃ 222.24 Drug intermediates, cross-coupling
tert-Butyl (2-chloro-3-formylpyridin-4-yl)carbamate 893423-62-6 2-Cl, 3-CHO, 4-Boc C₁₁H₁₃ClN₂O₃ 256.69 Electrophilic alkylation
tert-Butyl 6-chloro-4-formylpyridin-3-ylcarbamate 1238324-67-8 6-Cl, 4-CHO, 3-Boc C₁₁H₁₃ClN₂O₃ 256.69 Selective alkylation
tert-Butyl (3-formylphenyl)carbamate 176980-36-2 Benzene ring, 3-CHO, 1-Boc C₁₂H₁₅NO₃ 221.25 Peptide synthesis
tert-Butyl N-(5-formylpyridin-3-yl)carbamate 337904-94-6 5-CHO, 3-Boc C₁₁H₁₄N₂O₃ 222.24 Chiral ligand synthesis

Reactivity Trends

  • Electron-Withdrawing Groups: Chlorinated derivatives (e.g., 2-chloro or 6-chloro) exhibit enhanced reactivity in electrophilic substitutions due to inductive effects. For example, tert-butyl (2-chloro-3-formylpyridin-4-yl)carbamate reacts 30% faster in Suzuki-Miyaura couplings compared to non-chlorinated analogs .
  • Steric Effects : Substituents at position 6 (e.g., 6-Cl in CAS 1238324-67-8) reduce accessibility to the formyl group, slowing reactions like reductive amination .

Pharmaceutical Relevance

  • This compound is a key intermediate in synthesizing kinase inhibitors, where the aldehyde group facilitates covalent binding to cysteine residues .
  • Chlorinated analogs are preferred in antiviral drug development for their improved metabolic stability .

Biological Activity

Tert-butyl 4-formylpyridin-3-ylcarbamate, with the CAS number 116026-95-0, is a pyridine derivative notable for its unique structure and potential biological activities. This compound features a tert-butyl group and a formyl group attached to a pyridine ring, making it a subject of interest in medicinal chemistry and organic synthesis. This article explores its biological activity, synthesis, and potential applications based on current research findings.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antioxidant Properties : The compound has been studied for its ability to scavenge free radicals, which may contribute to neuroprotective effects in various models of oxidative stress.
  • Neuroprotective Effects : In vitro studies suggest that it may protect neuronal cells against amyloid-beta-induced toxicity, potentially relevant for Alzheimer's disease research.
  • Cytotoxicity : Preliminary studies have shown that derivatives of this compound can exhibit cytotoxic effects against cancer cell lines, indicating potential as an anticancer agent .

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the Pyridine Ring : A suitable starting material is reacted with tert-butyl carbamate to form the pyridine derivative.
  • Formylation : The introduction of the formyl group can be achieved through Vilsmeier-Haack formylation or similar methods.
  • Purification : The product is purified using standard techniques such as recrystallization or chromatography.

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameCAS NumberSimilarity IndexUnique Features
Tert-butyl (3-formylphenyl)carbamate176980-36-20.74Contains a phenolic rather than a pyridine ring
Tert-butyl (4-formylpyridin-2-yl)carbamate304873-65-20.71Different position of the formyl group on the ring
Tert-butyl (2-chloro-3-formylpyridin-4-yl)carbamate893423-62-60.71Contains a chlorine substituent

This table highlights how this compound stands out due to its specific functional groups that confer distinct biological activities compared to these similar compounds.

Case Studies

A notable study examined the neuroprotective effects of various pyridine derivatives, including this compound, against amyloid-beta toxicity in astrocytes. The results indicated that this compound could reduce TNF-alpha levels and oxidative stress markers in treated cells, suggesting its potential utility in neurodegenerative disease models .

Q & A

Q. What are the optimal synthetic routes for tert-butyl 4-formylpyridin-3-ylcarbamate?

The synthesis typically involves sequential functionalization of the pyridine ring. Key steps include:

  • Fluorination or halogenation : Reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor can introduce fluorine at specific positions (critical for electronic modulation) .
  • Formyl group introduction : Direct formylation via Vilsmeier-Haack reaction or oxidation of hydroxymethyl intermediates using agents like MnO₂ .
  • Carbamate protection : Reaction with tert-butoxycarbonyl (Boc) anhydride under basic conditions (e.g., DMAP catalysis) . Methodological Note: Monitor reaction progress via TLC or HPLC to avoid over-oxidation of the formyl group.

Q. How is this compound characterized in research settings?

Standard characterization methods include:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm formyl proton (~9.8 ppm) and Boc-group tert-butyl signals (~1.4 ppm).
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₁H₁₄N₂O₃: 222.1004).
  • HPLC purity analysis : Reverse-phase C18 columns with UV detection at 254 nm .

Q. What storage conditions ensure the compound’s stability?

  • Store at 2–8°C in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis of the Boc group.
  • Avoid exposure to strong acids/bases, which degrade the carbamate moiety .

Advanced Questions

Q. What reaction mechanisms are enabled by the formyl group in this compound?

The formyl group participates in:

  • Nucleophilic additions : Condensation with amines (e.g., hydrazines for hydrazone formation) or Grignard reagents.
  • Cross-coupling reactions : Suzuki-Miyaura couplings using palladium catalysts to introduce aryl/heteroaryl groups .
  • Reductive amination : Conversion to secondary amines via NaBH₃CN or H₂/Pd-C . Data Contradiction Alert: Over-reduction of the formyl group to CH₂OH may occur if reducing agents are not carefully titrated .

Q. How can researchers resolve spectral data discrepancies in structural elucidation?

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded aromatic regions (e.g., pyridine ring protons).
  • X-ray crystallography : Definitive confirmation of regiochemistry and Boc-group orientation (as demonstrated for analogous carbamates) .
  • Isotopic labeling : ¹⁵N/¹³C labeling to track formyl group reactivity in complex mixtures .

Q. How to optimize analytical methods for quantifying this compound in reaction mixtures?

  • HPLC optimization : Use a gradient elution (e.g., 10–90% acetonitrile in H₂O with 0.1% TFA) on a C18 column. Adjust pH to 3.0 to enhance formyl group stability.
  • LC-MS/MS : Quantify trace impurities (e.g., de-Boc byproducts) with MRM transitions specific to the molecular ion .

Q. What factors influence the compound’s stability under varying pH and temperature?

  • Acidic conditions (pH < 4) : Rapid Boc-group cleavage via acidolysis (e.g., TFA-mediated).
  • Basic conditions (pH > 9) : Formyl group degradation via Cannizzaro reaction (observed in similar aldehydes) .
  • Thermal stability : Decomposition above 80°C, confirmed by TGA-DSC analysis of related carbamates .

Research Applications

Q. How is this compound utilized in medicinal chemistry and drug discovery?

  • Intermediate for kinase inhibitors : The formyl group serves as a handle for introducing pharmacophores (e.g., pyrimidine derivatives) .
  • Biochemical probes : Conjugation to fluorescent tags via hydrazone linkages to study protein-ligand interactions .
  • Peptide mimetics : Boc protection enables solid-phase synthesis of modified peptides targeting protease enzymes .

Q. Table 1: Key Reaction Conditions for Functionalization

Reaction TypeReagents/ConditionsYield (%)Reference
FormylationPOCl₃/DMF, 0°C → rt, 12h65–75
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C50–60
Reductive AminationNaBH₃CN, MeOH, rt, 6h70–85

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Tert-butyl 4-formylpyridin-3-ylcarbamate
Reactant of Route 2
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Tert-butyl 4-formylpyridin-3-ylcarbamate

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